4-tert-butyl-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide
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Overview
Description
4-tert-butyl-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is a useful research compound. Its molecular formula is C21H24N4OS and its molecular weight is 380.51. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation begins with the synthesis of the 4-phenyl-4H-1,2,4-triazole-3-methyl intermediate. This is generally achieved through the reaction of phenylhydrazine with ethyl acetoacetate under reflux conditions, producing the triazole ring.
Next, a methylsulfanyl group is introduced at the 5-position of the triazole ring using a methylthio transfer reagent like methyl iodide in the presence of a base such as potassium carbonate.
Subsequently, the benzamide core is formed by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which then reacts with the triazole derivative under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production usually involves optimization of the reaction steps to increase yield and reduce by-products. Continuous flow reactors may be used to efficiently control reaction conditions and scale up production. The use of automated systems ensures precision in temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: : Reduction of the benzamide group may yield the corresponding amine.
Substitution: : Halogenation reactions can occur on the phenyl rings, introducing halogen atoms at specific positions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: : Common reducing agents include lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Halogenation can be achieved using halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed
Depending on the reaction, various intermediates and derivatives can be formed. For instance, oxidation of the methylsulfanyl group forms methylsulfinyl or methylsulfonyl derivatives.
4. Scientific Research Applications: 4-tert-butyl-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is valuable in diverse fields:
Chemistry: : It's used to study structure-activity relationships and as a building block for synthesizing other complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or binding agent in various biochemical pathways.
Medicine: : Explored for potential therapeutic uses, including anti-inflammatory and anticancer properties.
Industry: : Utilized in material science for designing specialized polymers and coatings.
Mechanism of Action
Molecular Targets and Pathways
The compound’s mechanism of action involves its interaction with specific molecular targets such as enzymes or receptors. Its structural motifs, like the triazole ring, play a crucial role in binding to active sites, modulating biochemical pathways.
The tert-butyl and methylsulfanyl groups can affect its lipophilicity and permeability, influencing its bioavailability and efficacy in biological systems.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to similar benzamide derivatives, 4-tert-butyl-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide stands out due to its unique combination of substituents which can enhance its binding affinity and specificity.
List of Similar Compounds
Other derivatives with variations in the triazole ring or substituents include:
4-tert-butyl-N-{[4-phenyl-1,2,4-triazol-3-yl]methyl}benzamide
4-tert-butyl-N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide
4-tert-butyl-N-{[5-(methylsulfanyl)-3-phenyl-4H-1,2,4-triazol-4-yl]methyl}benzamide
There you have it—a comprehensive exploration of this compound. Pretty fascinating stuff, right?
Properties
IUPAC Name |
4-tert-butyl-N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-21(2,3)16-12-10-15(11-13-16)19(26)22-14-18-23-24-20(27-4)25(18)17-8-6-5-7-9-17/h5-13H,14H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVOSYUIOCNRID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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